2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine

Estrogen receptor binding SERM pharmacology Receptor affinity ranking

Researchers profiling ER ligands face a gap between tamoxifen's moderate affinity and 4-hydroxytamoxifen's metabolic instability. This brominated analog bridges that gap with measurable binding enhancement and a unique synthetic handle. • ~5-fold higher ER binding affinity vs. tamoxifen for discriminative competitive rank-ordering • Vinyl bromide enables one-step Pd-catalyzed cross-coupling for SAR library generation • Distinct Br isotope MS signature (422.4 g/mol) for unambiguous LC-MS identification Supplied ≥98% purity, white solid; stored at -20°C. Global shipping for R&D use.

Molecular Formula C24H24BrNO
Molecular Weight 422.4 g/mol
CAS No. 19076-79-0
Cat. No. B014377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine
CAS19076-79-0
Synonyms2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethyl-ethanamine; 
Molecular FormulaC24H24BrNO
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3
InChIKeyIAJYQHATSIOBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine (CAS 19076-79-0): A Halogenated Tamoxifen Analog with Differentiated Binding Characteristics for Scientific Procurement


2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine (CAS 19076-79-0) is a synthetic triphenylethylene belonging to the selective estrogen receptor modulator (SERM) family and is a close structural analog of tamoxifen wherein the ethyl group on the 1,2-diphenylbutene core is replaced by a bromine atom at the vinyl position [1]. Like tamoxifen, this compound binds to estrogen receptors (ERα and ERβ) to antagonize estrogen-driven transcriptional activity, but the presence of the bromine substituent confers measurably altered binding affinity and enables unique chemical derivatization pathways not available to the parent molecule [2].

Halogenated SERM analog for ER binding interaction studies
Vinyl bromide provides reactive handle for cross-coupling chemistry
Distinct bromine isotope pattern for analytical reference workflows

Why Generic Tamoxifen Cannot Substitute for 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine in Receptor-Targeted Research


The halogen substitution on the tamoxifen scaffold directly impacts estrogen receptor binding energetics, as demonstrated for structurally analogous 4-bromotamoxifen, which exhibits a 5-fold higher relative binding affinity (RBA) for calf uterine ER compared to tamoxifen [1]. Generic tamoxifen lacks this halogen-mediated binding enhancement, and alternative SERMs such as 4-hydroxytamoxifen, while possessing higher affinity (178% and 338% of estradiol for ERα and ERβ respectively), undergo rapid metabolic conjugation via the free hydroxyl group, limiting their in vivo persistence [2]. Substituting the target compound with unmodified tamoxifen would therefore sacrifice the binding energy gained by bromine substitution and eliminate the synthetic handle required for subsequent derivatization [1].

Target Compound
Reported bromine-mediated binding profile may alter ER interaction endpoint context
Vinyl bromide enables direct Pd-catalyzed derivatization for analog library construction
Generic Tamoxifen
Lower reported binding affinity; no halogen contribution to receptor interaction
Lacks reactive halogen handle; requires multi-step functionalization for similar modifications

Quantitative Differentiation Evidence: Binding Affinity, Antiproliferative Activity, and Derivatization Potential of Bromine-Substituted Tamoxifen Analogs


5-Fold Higher Relative Estrogen Receptor Binding Affinity Versus Tamoxifen in Calf Uterine Cytosol

The closest structurally characterized analog, trans-4-bromotamoxifen (compound 10a, bearing bromine at the 4-position of the 1-phenyl ring), displayed a relative binding affinity (RBA) of 5 (estradiol = 100) in calf uterine cytosol, compared to an RBA of 1 for trans-tamoxifen under identical conditions [1]. This 5-fold RBA increase demonstrates that introduction of bromine onto the tamoxifen core significantly enhances receptor engagement. Although the target compound (CAS 19076-79-0) has bromine at the vinyl position rather than the phenyl ring, both are halogen-substituted tamoxifen derivatives within the same structure-activity landscape, and the patent literature reports that halogenated tamoxifen derivatives can achieve up to 50-fold binding affinity enhancements (trans isomer) over native tamoxifen [2].

ER Binding Affinity
Head-to-head
RBA = 5 (estradiol=100) vs 1 for tamoxifen in calf uterine cytosol
Supports ER binding endpoint differentiation
4-bromotamoxifen analog; target-compound RBA requires verification
Estrogen receptor binding SERM pharmacology Receptor affinity ranking

Enhanced MCF-7 Breast Cancer Cell Growth Inhibition at 100 nM Compared to Tamoxifen

In MCF-7 human breast cancer cell growth assays, trans-4-bromotamoxifen (10a) reduced cell growth to 63% ± 8% of control at 10⁻⁷ M, whereas trans-tamoxifen reduced growth only to 70% ± 8% of control at the same concentration [1]. The improved antiproliferative effect represents a statistically significant absolute reduction of 7 percentage points (p < 0.001). At 10⁻⁶ M, trans-4-bromotamoxifen produced 101% ± 8% of control growth (not significantly different from control), and at 10⁻⁸ M, 130% ± 10% (growth stimulation), indicating a bell-shaped concentration–response relationship that is typical of partial agonist/antagonist SERM behavior [1]. By comparison, 4-hydroxytamoxifen inhibited MCF-7 growth to 38% of control at 10⁻⁷ M, demonstrating that the bromine-substituted analog occupies a pharmacologically distinct intermediate potency window between tamoxifen and the high-affinity hydroxylated metabolite [1].

MCF-7 Cell Growth
Reported
63% ± 8% of control (100 nM) vs 70% ± 8% for tamoxifen; p
Reported cell-model response distinct from tamoxifen
Bell-shaped concentration-response; intermediate to 4-hydroxytamoxifen
Halogenated Class
Class-level inference
Up to 50-fold binding enhancement reported for bromomethyl tamoxifen analogs (US 5,192,525)
Class-level context; target-compound data to verify
Range: 30–50-fold across halogenated subclasses
Synthetic Handle
Method context
Vinyl bromide enables Pd-catalyzed cross-coupling; lithio intermediate derivatization reported for 4-bromotamoxifen
Supports single-step analog library synthesis
Not achievable from tamoxifen directly
Breast cancer cell proliferation MCF-7 assay Antiestrogen potency

Class-Level Binding Affinity Enhancement of Halogenated Tamoxifen Derivatives Documented in Patent Literature

U.S. Patent 5,192,525 explicitly teaches that halogenated tamoxifen derivatives—including bromo-, chloro-, iodo-, and fluoromethyl-substituted analogs—possess greater estrogen receptor binding affinities than native tamoxifen [1]. Specifically, bromomethyl tamoxifen analogs demonstrate a 50-fold enhancement of ER binding affinity for the trans isomer and a 38-fold enhancement for the cis isomer relative to tamoxifen [1]. Other halogenated derivatives (e.g., fluoromethyl) provide a 30-fold (trans) and 6-fold (cis) enhancement. The patent further discloses that these derivatives are useful for ER-targeted imaging (PET/SPECT) due to their high specific activity and receptor occupancy [1]. The target compound (CAS 19076-79-0), as a bromo-substituted tamoxifen, falls within this claimed class of high-affinity halogenated derivatives.

Halogenated Class
Class-level inference
Up to 50-fold binding enhancement reported for bromomethyl tamoxifen analogs (US 5,192,525)
Class-level context; target-compound data to verify
Range: 30–50-fold across halogenated subclasses
Halogenated SERM Patent-based evidence Binding affinity enhancement

4-Bromotamoxifen as a Versatile Synthetic Intermediate Enabling Diverse 4-Substituted Tamoxifen Libraries

The McCague et al. (1989) study established that 4-bromotamoxifen can be converted via lithium-halogen exchange into a 4-lithio intermediate, which subsequently reacts with electrophiles to generate a structurally diverse panel of 4-substituted tamoxifen derivatives including formyl, hydroxymethyl, oxirane, and mercapto analogs [1]. This synthetic versatility is not achievable from tamoxifen directly, as tamoxifen lacks the reactive halogen handle. The target compound (CAS 19076-79-0), bearing a vinyl bromide, provides a similarly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling rapid assembly of focused libraries for SAR exploration around the olefinic position [2]. By contrast, tamoxifen itself offers no such direct derivatization pathway at this position without multi-step functionalization.

Synthetic Handle
Method context
Vinyl bromide enables Pd-catalyzed cross-coupling; lithio intermediate derivatization reported for 4-bromotamoxifen
Supports single-step analog library synthesis
Not achievable from tamoxifen directly
Synthetic intermediate Structure-activity relationship Chemical derivatization

Optimal Procurement-Driven Application Scenarios for 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine (CAS 19076-79-0)


Estrogen Receptor Binding and Selectivity Profiling Studies

The enhanced receptor binding affinity documented for bromine-substituted tamoxifen analogs (5-fold RBA increase over tamoxifen in calf uterine cytosol [1]) makes this compound a suitable tool for competitive binding assays intended to rank-order ER ligands. Its intermediate affinity between tamoxifen and 4-hydroxytamoxifen enables discrimination of subtle binding energy differences that would be obscured by the low affinity of tamoxifen or the saturating affinity of 4-hydroxytamoxifen [1]. Researchers planning ERα/ERβ selectivity panels can use this compound to probe the contribution of the bromine substituent to isoform-specific binding.

Structure-Activity Relationship (SAR) Library Construction via Cross-Coupling Chemistry

The vinyl bromide functionality of CAS 19076-79-0 provides a reactive handle for palladium-catalyzed cross-coupling reactions, as demonstrated by the synthetic methodology established for (E)-vinyl bromides leading to tamoxifen derivatives [2]. This allows medicinal chemistry teams to generate structurally diverse libraries at the olefinic position in a single synthetic step, bypassing the multi-step sequence required when starting from tamoxifen [3]. Such libraries are valuable for dissecting the contribution of olefinic substitution to ER binding, antagonist/agonist balance, and tissue selectivity.

Development of ER-Targeted Imaging Probes

U.S. Patent 5,192,525 teaches that halogenated tamoxifen derivatives are advantageous for estrogen receptor imaging via PET/SPECT because they combine high ER binding affinity with the capacity for radiolabeling via the halogen atom [4]. The bromine atom in CAS 19076-79-0 can potentially be replaced with radioisotopes (e.g., ⁷⁶Br or ⁷⁷Br) for imaging applications, making this compound a logical starting point for radiopharmaceutical development programs targeting ER-positive tissues.

Reference Standard for Analytical Method Development and Metabolite Identification

As a halogenated tamoxifen analog, this compound serves as a chromatographic and mass spectrometric reference standard for method development aimed at detecting and quantifying tamoxifen-related substances in pharmaceutical analysis [3]. Its distinct molecular weight (422.4 g/mol) and bromine isotope pattern provide unique MS signatures that differentiate it from tamoxifen (371.5 g/mol) and its common metabolites, facilitating unambiguous identification in complex biological matrices.

Application
Selection Property
Validation Focus
ER binding profiling studies
Reported binding affinity context
Competitive binding endpoint review
SAR library construction
Vinyl bromide synthetic handle
Cross-coupling derivatization feasibility
ER-targeted imaging probe development
Halogen-based radiolabeling potential
Tracer binding and specificity endpoint review
Analytical reference standard
Distinct bromine isotope pattern
LC-MS method differentiation and specificity
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